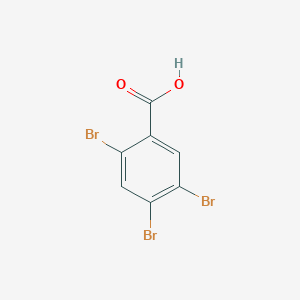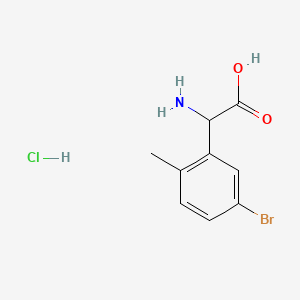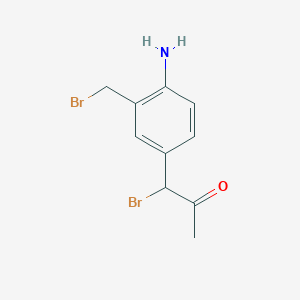
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene precursor followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize microreactor systems that allow for precise control of reaction parameters, such as temperature and pressure, to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-dimethoxy-4-azido-2-(fluoromethoxy)benzene, while oxidation with potassium permanganate can produce 1,3-dimethoxy-4-iodo-2-(fluoromethoxy)benzoic acid .
Applications De Recherche Scientifique
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions to yield various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethoxy group, making it less versatile in certain reactions.
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene: Similar structure but with different positioning of the iodine and fluoromethoxy groups.
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethoxy group, leading to different chemical properties .
Uniqueness
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H10FIO3 |
|---|---|
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
3-(fluoromethoxy)-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
GNPCXXKBLAKYRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)I)OC)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


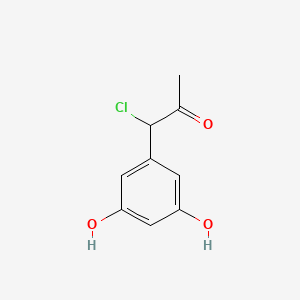
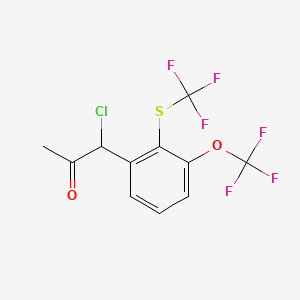
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)


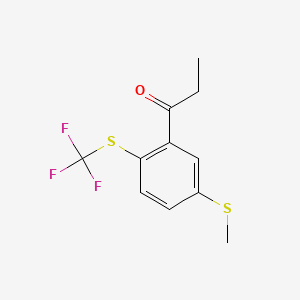
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
